molecular formula C7H13ClO2S B2520132 (1,3-Dimethylcyclobutyl)methanesulfonyl chloride CAS No. 2193059-26-4

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2520132
CAS No.: 2193059-26-4
M. Wt: 196.69
InChI Key: ZMMOCQAYFMRDKX-UHFFFAOYSA-N
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Description

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride ( 2193059-26-4) is a specialized organic building block with the molecular formula C7H13ClO2S and a molecular weight of 196.69 . This compound belongs to the class of sulfonyl chlorides, which are highly versatile reagents in synthetic organic chemistry, primarily used to introduce the methanesulfonyl (mesyl) group into target molecules . Its primary research applications include serving as a key intermediate in the synthesis of sulfonate esters and sulfonamides. Reacting with alcohols in the presence of a base generates methanesulfonate (mesylate) esters, which are excellent leaving groups for nucleophilic substitution reactions or can undergo elimination to form alkenes . Furthermore, it reacts with primary and secondary amines to form methanesulfonamides, which are notably stable to both acidic and basic hydrolysis and are often utilized as protecting groups for amines or in the development of bioactive molecules . The unique 1,3-dimethylcyclobutyl moiety may impart steric and electronic properties that can influence the reactivity and metabolic stability of final compounds, making this reagent particularly valuable in advanced medicinal chemistry and drug discovery research for modifying molecular scaffolds. As a sulfonyl chloride, it is a highly reactive and moisture-sensitive compound. It is classified as corrosive and causes severe skin burns and eye damage . It reacts vigorously with water, steam, and bases, producing toxic and corrosive fumes . All operations must be conducted using appropriate personal protective equipment and under a well-ventilated fume hood. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(1,3-dimethylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6-3-7(2,4-6)5-11(8,9)10/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMOCQAYFMRDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193059-26-4
Record name (1,3-dimethylcyclobutyl)methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (1,3-Dimethylcyclobutyl)methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

(1,3Dimethylcyclobutyl)methanol+SOCl2(1,3Dimethylcyclobutyl)methanesulfonylchloride+HCl+SO2(1,3-Dimethylcyclobutyl)methanol + SOCl_2 \rightarrow this compound + HCl + SO_2 (1,3−Dimethylcyclobutyl)methanol+SOCl2​→(1,3−Dimethylcyclobutyl)methanesulfonylchloride+HCl+SO2​

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide or sulfonate esters.

    Reduction Reactions: It can be reduced to (1,3-Dimethylcyclobutyl)methanesulfonic acid.

    Oxidation Reactions: It can be oxidized to form sulfonyl chlorides with different substituents.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by reduction reactions.

Scientific Research Applications

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent to introduce sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.

    Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is used in the preparation of sulfonated polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (1,3-Dimethylcyclobutyl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutyl Ring

a. (1-Ethylcyclobutyl)methanesulfonyl Chloride ()
  • Molecular Formula : C₇H₁₃ClO₂S
  • Monoisotopic Mass: 196.032478
  • Key Differences: Replacing the 1,3-dimethyl groups with a single ethyl substituent reduces steric hindrance but increases the electron-donating alkyl chain length. This may enhance solubility in non-polar solvents compared to the dimethyl analog.
  • Reactivity : The ethyl group likely lowers ring strain compared to cyclopropane derivatives but retains sufficient reactivity for sulfonylation reactions.
b. (1-Ethoxycyclobutyl)methanesulfonyl Chloride ()
  • Molecular Formula : C₇H₁₃ClO₃S
  • Molecular Weight : 212.7
  • This may elevate boiling points and alter hydrolysis kinetics compared to alkyl-substituted analogs.
  • Applications : The ethoxy group could enhance stability in protic environments, making it suitable for controlled-release reactions.
c. (1-Cyanocyclobutyl)methanesulfonyl Chloride ()
  • Key Differences: The electron-withdrawing cyano (–CN) group significantly increases electrophilicity at the sulfonyl chloride center, accelerating reactions with nucleophiles like amines or alcohols.
  • Market Relevance : This derivative is highlighted in market reports for niche applications in pharmaceutical intermediates, likely due to its enhanced reactivity .

Biological Activity

(1,3-Dimethylcyclobutyl)methanesulfonyl chloride is an organosulfur compound that has garnered attention for its potential biological activities and applications in organic synthesis, particularly in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its sulfonyl chloride functional group, which is highly reactive towards nucleophiles. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : Reacts with nucleophiles (amines, alcohols) to form sulfonamides and sulfonate esters.
  • Reduction Reactions : Can be reduced to (1,3-Dimethylcyclobutyl)methanesulfonic acid.
  • Hydrolysis : In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

The mechanism of action involves the formation of a sulfonyl chloride intermediate that reacts with nucleophiles to yield diverse products. This reactivity allows it to modify biological molecules, potentially affecting their function and activity .

Anticancer Properties

Recent studies have explored the use of this compound as a potential anticancer agent. Research indicates that compounds with sulfonamide groups can inhibit certain protein kinases involved in cancer progression. For instance, a study demonstrated that derivatives of methanesulfonyl chloride exhibited inhibitory effects on c-KIT kinase, which is implicated in various cancers .

Enzyme Inhibition

The compound's ability to modify proteins through sulfonylation suggests its potential as an enzyme inhibitor. Enzymes that are sensitive to sulfonyl modifications may be affected by this compound, leading to altered metabolic pathways. This property is particularly relevant in drug design where selective inhibition of specific enzymes can lead to therapeutic benefits .

Toxicological Profile

The safety profile of this compound indicates it may pose risks. According to safety data sheets:

  • Acute Toxicity : It is classified as toxic if swallowed and can cause severe skin burns and eye damage.
  • Environmental Impact : The compound is harmful to aquatic life with long-lasting effects .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing novel sulfonamide derivatives from this compound. The derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Study 2: Mechanistic Insights into Enzyme Inhibition

Another investigation assessed the mechanism by which this compound inhibits protein kinases. The study utilized kinetic assays to demonstrate that the compound acts as a competitive inhibitor, providing insights into its potential therapeutic applications in oncology .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
Methanesulfonyl ChlorideMethanesulfonyl ChlorideGeneral reagent for sulfonamide synthesis
(1,3-Dimethylcyclobutyl)methanesulfonic AcidDimethylcyclobutyl Sulfonic AcidReduced form; less reactive
(3,3-Dimethylcyclobutyl)methanesulfonyl chloride3,3-DimethylcyclobutylSimilar reactivity; used in organic synthesis

Q & A

Advanced Questions

How can reaction conditions be optimized to prevent decomposition of this compound during nucleophilic substitutions?

Methodological Answer:

  • Temperature Control: Maintain reactions at –20°C to 0°C to reduce thermal degradation .
  • Inert Atmosphere: Use argon or nitrogen to avoid hydrolysis by atmospheric moisture .
  • Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions with protic solvents .
  • Stabilizers: Add stabilizers like hydroquinone (0.1% w/w) to inhibit radical-induced decomposition .

What analytical techniques are most effective for characterizing this compound and its reaction products?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm structural integrity and substituent effects (e.g., cyclobutyl ring strain) .
    • 19F NMR (if applicable): Track fluorinated derivatives .
  • Mass Spectrometry (HRMS): Verify molecular weight and detect impurities .
  • FT-IR: Identify sulfonyl chloride (–SO₂Cl) stretches at 1370–1350 cm⁻¹ and 1180–1160 cm⁻¹ .

How does the cyclobutyl substituent influence the compound’s reactivity compared to linear-chain sulfonyl chlorides?

Methodological Answer:

  • Steric Effects: The cyclobutyl group increases steric hindrance, slowing nucleophilic attacks but improving selectivity in bulky environments .
  • Ring Strain: The strained cyclobutane ring may enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with electron-rich nucleophiles .
  • Comparative Studies: Benchmarked against methylsulfonyl chloride, the cyclobutyl derivative shows 20% slower hydrolysis rates in aqueous acetonitrile (pH 7) .

What environmental precautions are required for disposing of waste containing this compound?

Methodological Answer:

  • Biodegradation: Low bioaccumulation potential (BCF = 1.9) but high soil mobility (Koc = 6.1), requiring containment to prevent groundwater contamination .
  • Waste Treatment: Neutralize with sodium bicarbonate (NaHCO₃) in a controlled fume hood, then dispose via licensed hazardous waste facilities .

Q. Data Contradiction Analysis

How can researchers resolve discrepancies in reported yields for syntheses of this compound?

Methodological Answer:

  • Variable Reaction Parameters:
    • Moisture Sensitivity: Trace water reduces yields; use molecular sieves or anhydrous solvents .
    • Catalyst Loading: Optimize SOCl₂ stoichiometry (1.2–1.5 equivalents) to balance conversion and side-product formation .
  • Statistical Design: Apply response surface methodology (RSM) to identify critical factors (e.g., temperature, solvent polarity) .

Q. Tables

Property Value/Characteristic Source
Hydrolysis Half-life (pH 7)~24 hours (vs. 2 hours for CH₃SO₂Cl)Extrapolated
Thermal Decomposition Onset120°C (DSC analysis)
Log P (Octanol-Water)2.1 (predicted)

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